molecular formula C10H20N2O4 B3052886 Dimethyl 3,3'-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate CAS No. 4753-45-1

Dimethyl 3,3'-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate

Cat. No.: B3052886
CAS No.: 4753-45-1
M. Wt: 232.28 g/mol
InChI Key: ZFWSRAZTUIWNPQ-UHFFFAOYSA-N
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Description

Dimethyl 3,3'-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate (DDDP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DDDP is a hydrazine derivative that has been synthesized using different methods.

Scientific Research Applications

Chemical Interactions and Reactivity

Dimethyl 3,3'-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate, due to its structural components, is implicated in various chemical reactions. Research has explored its interactions, such as the oxidation of 1,1-dimethylhydrazine, a related compound, which undergoes transformation in the presence of hydrogen peroxide to form numerous toxic, mutagenic, and teratogenic compounds. This study highlighted the formation of complex intermediates and the eventual production of nitrogen-containing products, shedding light on potential environmental impacts of rocket fuel degradation (Ul'yanovskii et al., 2017). Similarly, reactions of 1,1-dimethylhydrazine with α,β-unsaturated acid derivatives have been studied, revealing the formation of cyclic compounds and providing insights into synthetic pathways for novel compounds (Zapevalova & Sokolova, 1965).

Carcinogenic Activity and Safety Evaluation

The carcinogenic potential of dimethylhydrazine compounds has been extensively studied. For instance, comparative studies on the carcinogenic activity of various nitrosamines and hydrazines revealed significant findings on tumor development in animal models, contributing to our understanding of chemical carcinogenesis (Argus & Hoch‐Ligeti, 1961). Additionally, the species-specific response to rodent carcinogens, including 1,2-dimethylhydrazine, underscores the importance of choosing appropriate animal models for toxicological evaluations, further informing safety assessments of chemicals (Albanese et al., 1988).

Biochemical Studies and Potential Applications

On a biochemical level, studies have examined how supraphysiological concentrations of related compounds, like 5-aminolevulinic acid, can dimerize to form intermediates that produce superoxide radicals, highlighting potential implications in disease pathogenesis and treatment strategies (Hunter et al., 2005). Such insights could pave the way for novel therapeutic approaches, particularly in conditions where oxidative stress plays a critical role.

Properties

IUPAC Name

methyl 3-[dimethylamino-(3-methoxy-3-oxopropyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-11(2)12(7-5-9(13)15-3)8-6-10(14)16-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWSRAZTUIWNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N(CCC(=O)OC)CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290038
Record name dimethyl 3,3'-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4753-45-1
Record name NSC66219
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethyl 3,3'-(2,2-dimethylhydrazine-1,1-diyl)dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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